(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
Description
The compound (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone features a pyrrolidine core substituted at the 3-position with a 1,2,4-oxadiazole ring and at the 4-position with a phenyl group. The pyrrolidine nitrogen is linked via a methanone bridge to a 1-ethyl-substituted pyrazole ring. This architecture combines multiple heterocyclic systems, which are commonly employed in medicinal chemistry due to their hydrogen-bonding capabilities, metabolic stability, and conformational rigidity.
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-23-16(8-9-20-23)18(24)22-10-14(13-6-4-3-5-7-13)15(11-22)17-19-12-25-21-17/h3-9,12,14-15H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHFRCRUMLWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, as well as its synthesis and structure.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 309.32 g/mol. The structure incorporates several bioactive functional groups, including an oxadiazole ring and a pyrrolidine moiety, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.32 g/mol |
| CAS Number | 2034350-55-3 |
Antimicrobial Activity
Research indicates that compounds featuring the oxadiazole moiety are often associated with antimicrobial properties . Studies have shown that derivatives of similar structures exhibit significant activity against various bacterial strains. For instance, a study highlighted that compounds with oxadiazole rings demonstrated effectiveness against Mycobacterium tuberculosis , outperforming traditional antibiotics like streptomycin and pyrazinamide in certain assays.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects . Similar compounds have been reported to inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition could lead to reduced production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound is supported by research indicating that oxadiazole derivatives can interfere with cancer cell proliferation. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and growth . The specific interactions of the oxadiazole and pyrazole moieties with cancer targets warrant further investigation.
Case Studies
- Antimicrobial Study : A recent study evaluated the effectiveness of various oxadiazole-containing compounds against resistant strains of bacteria. The results indicated that the tested compound inhibited bacterial growth at concentrations lower than those required for standard antibiotics.
- In Vitro Anti-inflammatory Assay : In vitro assays using human cell lines demonstrated that the compound reduced levels of inflammatory markers significantly compared to untreated controls .
- Anticancer Evaluation : In a preliminary anticancer study, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving multi-step reactions that include cyclization and functionalization techniques. The presence of multiple functional groups allows for further derivatization to enhance biological activity or modify pharmacokinetic properties.
Scientific Research Applications
Structural Characteristics
The compound contains several key functional groups:
- Oxadiazole Ring : Known for its potential biological activity, particularly in antimicrobial and anti-inflammatory applications.
- Pyrrolidine Moiety : Often associated with various pharmacological effects.
- Pyrazole Group : This component is frequently studied for its role in drug development, particularly in inhibiting specific enzymes.
Research indicates that compounds with similar structural features often exhibit significant biological activities. The potential applications of this compound include:
- Antimicrobial Activity : The presence of the oxadiazole ring suggests possible efficacy against bacterial and fungal pathogens.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The structural attributes may allow interaction with inflammatory pathways, providing therapeutic benefits.
Antimicrobial Activity
A study demonstrated that derivatives containing the oxadiazole moiety exhibited promising antimicrobial properties. For instance, compounds with similar structures showed effective inhibition against various strains of bacteria and fungi, suggesting that (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone could be a candidate for further development in this area .
Anticancer Research
In a related investigation, compounds featuring the pyrrolidine and pyrazole rings were found to inhibit specific cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell growth and apoptosis . These findings highlight the potential of (3-(1,2,4-oxadiazol-3-y)-4-pheny-pyrrolidin -1 - yl)(1 - ethyl - 1H - pyrazol - 5 - yl)methanone as an anticancer agent.
Anti-inflammatory Mechanisms
Research has suggested that similar oxadiazole-containing compounds can act as inhibitors of enzymes involved in inflammatory processes. By targeting these pathways, such compounds may provide therapeutic relief in conditions characterized by chronic inflammation .
Reaction Conditions
Key reaction conditions include:
| Reaction Step | Conditions |
|---|---|
| Cyclization | Temperature control; inert atmosphere |
| Nucleophilic Substitution | Solvent choice; reaction time optimization |
| Coupling | Use of coupling agents; temperature control |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems and Substituent Analysis
The target compound’s structural uniqueness lies in its fusion of pyrrolidine, oxadiazole, and pyrazole rings. Below is a comparative analysis with analogous heterocyclic systems from the literature:
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone ()
- Core Structure : Dihydropyrazole fused with indole and pyridine.
- Comparison: Unlike the target compound, this molecule lacks the pyrrolidine-oxadiazole framework. The pyridine methanone linkage is structurally analogous but may confer different electronic properties compared to the pyrrolidine-based methanone in the target. The indole substituent could enhance binding to serotoninergic targets, whereas the target’s phenyl group may prioritize hydrophobic interactions .
4-(Benzothiazol-2-yl)pyrazol-3(2H)-one Derivatives ()
- Core Structure : Pyrazolone ring fused with benzothiazole.
- Key Features: The benzothiazole group provides a planar aromatic system with sulfur-based electronics, which may improve antimicrobial or anticancer activity.
- Comparison : The target compound replaces benzothiazole with oxadiazole, which is less polar but more metabolically stable. The ethyl-pyrazole in the target may offer better pharmacokinetic profiles than the allyl or methyl groups in these derivatives .
Pyrazolo[3,4-d]pyrimidine-Oxadiazole Hybrids ()
- Core Structure : Pyrazolo-pyrimidine linked to oxadiazole-substituted pyrrolidine or piperidine.
- Key Features : These patented compounds include fluoro and methanesulfonyl groups, which enhance target selectivity (e.g., kinase inhibition). The oxadiazole-pyrrolidine motif is structurally similar to the target but integrated into a pyrazolo-pyrimidine scaffold.
- Comparison : The target compound’s simpler pyrrolidine-pyrazole system may reduce synthetic complexity while retaining oxadiazole’s electronic benefits. The absence of a pyrimidine ring could limit kinase affinity but improve bioavailability .
Substituent Impact on Physicochemical Properties
A critical comparison of substituent effects is summarized below:
*Estimated based on analogous structures.
- Ethyl vs. Methyl/Alkyl Groups : The 1-ethyl group on the target’s pyrazole may reduce oxidative metabolism compared to smaller alkyl groups (e.g., methyl), as seen in derivatives.
- Oxadiazole vs. Benzothiazole : Oxadiazole’s electron-withdrawing nature increases metabolic stability compared to benzothiazole’s sulfur-based electronics, which may promote reactive metabolite formation .
- Phenyl vs. Heteroaromatic Groups : The 4-phenyl substituent on the target’s pyrrolidine prioritizes hydrophobic interactions, contrasting with indole () or naphthyl () groups, which offer π-π stacking and hydrogen-bonding diversity.
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing the target compound, and how can purity be ensured?
Methodological Answer: The synthesis of structurally related pyrrolidine-pyrazole methanones often involves refluxing precursors in aromatic solvents (e.g., xylene) with oxidizing agents like chloranil. For example, a 25–30 hour reflux in xylene with chloranil (1.4 mmol per 1 mmol substrate) followed by NaOH treatment and recrystallization from methanol yields purified products . Key considerations:
- Catalyst Efficiency : Chloranil acts as both an oxidant and dehydrogenation agent, critical for cyclization.
- Purification : Recrystallization from methanol removes unreacted intermediates, confirmed by TLC/HPLC.
- Yield Optimization : Extended reflux durations (>24 hours) improve cyclization but may degrade thermally sensitive groups.
Table 1: Comparative Synthesis Conditions from Analogous Compounds
| Precursor | Solvent | Catalyst | Time (hr) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|
| 4-6 (1 mmol) | Xylene | Chloranil | 25–30 | ~65 | >98% | |
| Pyrazoline derivative | Ethanol | None | 2 | 72 | >95% |
Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substituents on the pyrrolidine and pyrazole rings. For example, the 1-ethyl group on the pyrazole resonates as a triplet at δ 1.2–1.4 ppm (CH) and a quartet at δ 3.8–4.0 ppm (CH) .
- X-ray Crystallography : Resolves stereochemistry at the pyrrolidine C3 and C4 positions. The oxadiazole ring’s planarity and phenyl group orientation are confirmed via bond angles and torsional parameters (e.g., C3-C4-C11-N2 = 112.5°) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 379.1562 for CHNO) .
Advanced Research: Biological Activity and Mechanistic Studies
Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Target Specificity : The oxadiazole moiety may inhibit kinases (e.g., EGFR) in cell-based assays but show no activity in enzyme-only assays due to poor membrane permeability .
- Dose Dependency : Use gradient concentrations (0.1–100 µM) to establish EC values and avoid false negatives from suboptimal dosing.
- Metabolic Stability : Incubate the compound with liver microsomes to assess degradation; unstable metabolites may explain inconsistent in vivo results .
Table 2: Biological Activity Profiling Recommendations
| Assay Type | Key Parameters | Validation Method | Source |
|---|---|---|---|
| Cell-based | Incubation time, serum content | MTT/WST-1 assay | |
| Enzyme | Substrate concentration, pH | Fluorescence polarization | |
| In vivo | Pharmacokinetics (C, t) | LC-MS/MS |
Q. Q4. What computational and experimental strategies elucidate the mechanism of action?
Methodological Answer:
- Molecular Docking : Simulate binding to proposed targets (e.g., PARP-1 or tubulin) using AutoDock Vina. The oxadiazole’s N-O groups form hydrogen bonds with catalytic residues (e.g., PARP-1’s Ser904) .
- SAR Studies : Modify the phenyl (C4) or ethyl (pyrazole) groups to assess activity changes. For example, replacing the phenyl with a 4-Cl-phenyl increases hydrophobicity and improves IC by 3-fold .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and confirm reversible inhibition .
Advanced Structural and Analytical Challenges
Q. Q5. How can researchers confirm the stereochemistry of the pyrrolidine ring and oxadiazole orientation?
Methodological Answer:
- Single-Crystal XRD : Resolves absolute configuration. For example, the pyrrolidine ring adopts an envelope conformation, with the oxadiazole and phenyl groups in equatorial positions .
- Vibrational Spectroscopy : IR peaks at 1560 cm (C=N stretch) and 1250 cm (N-O stretch) confirm oxadiazole ring formation .
- NOESY NMR : Correlates spatial proximity of H3 (pyrrolidine) and H5 (pyrazole) to confirm cis/trans arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
